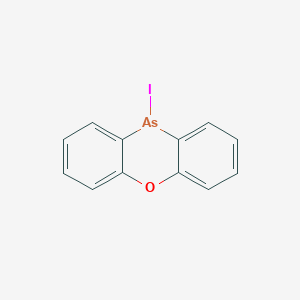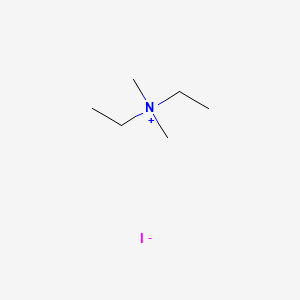
Ammonium, diethyldimethyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, diethyldimethyl-, iodide is a quaternary ammonium compound with the chemical formula (C_2H_5)_2(CH_3)_2N+I-. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a white crystalline solid that is highly soluble in water and ethanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, diethyldimethyl-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of diethyldimethylamine with methyl iodide. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The general reaction is as follows:
(C2H5)2(CH3)N+CH3I→(C2H5)2(CH3)2N+I−
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds like this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of environmentally friendly alkylating agents, such as dimethyl carbonate, is also explored to minimize environmental impact .
化学反応の分析
Types of Reactions
Ammonium, diethyldimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Precipitation Reactions: It can form precipitates with certain anions, such as silver nitrate, to produce silver iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include silver nitrate, sodium hydroxide, and other nucleophiles.
Redox Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Precipitation: Silver nitrate is commonly used to test for the presence of iodide ions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, with silver nitrate, silver iodide is formed.
Redox: Products vary based on the specific redox reaction conditions.
科学的研究の応用
Ammonium, diethyldimethyl-, iodide has a wide range of applications in scientific research:
作用機序
The mechanism of action of ammonium, diethyldimethyl-, iodide involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is particularly effective against bacteria and other microorganisms .
類似化合物との比較
Similar Compounds
- Ammonium, dimethyldioctyl-, chloride
- Ammonium, trimethyl-, bromide
- Ammonium, tetramethyl-, chloride
Uniqueness
Ammonium, diethyldimethyl-, iodide is unique due to its specific alkyl chain length and iodide counterion, which confer distinct solubility and reactivity properties. Compared to other quaternary ammonium compounds, it may exhibit different antimicrobial efficacy and solubility characteristics .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it valuable for research and industrial purposes. Understanding its preparation, reactions, and applications can help in leveraging its potential for innovative solutions in chemistry, biology, medicine, and industry.
特性
CAS番号 |
4325-24-0 |
|---|---|
分子式 |
C6H16IN |
分子量 |
229.10 g/mol |
IUPAC名 |
diethyl(dimethyl)azanium;iodide |
InChI |
InChI=1S/C6H16N.HI/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
OBEQINWXOHWYAG-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(C)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)

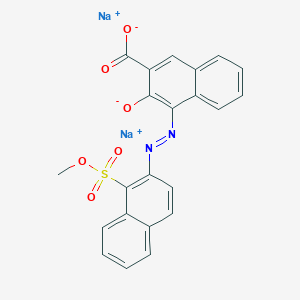
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)

![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)
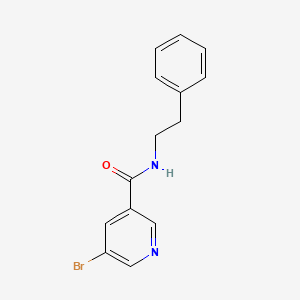
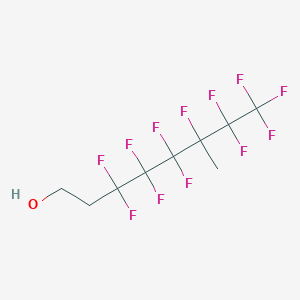
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
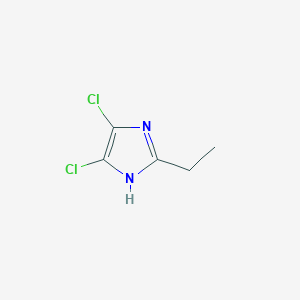
![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
